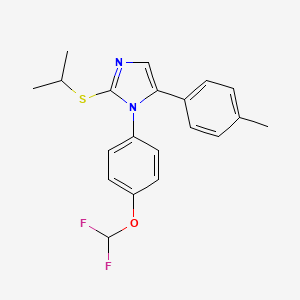

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

Descripción

1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents on the heterocyclic core:

- Position 1: A 4-(difluoromethoxy)phenyl group, which introduces fluorine atoms to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

- Position 2: An isopropylthio (S-iPr) group, which contributes steric bulk and influences electronic properties via sulfur’s polarizability.

- Position 5: A p-tolyl (4-methylphenyl) group, providing hydrophobic interactions and modulating solubility.

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2OS/c1-13(2)26-20-23-12-18(15-6-4-14(3)5-7-15)24(20)16-8-10-17(11-9-16)25-19(21)22/h4-13,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQSTYZYNOGAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents under specific conditions to attach the difluoromethoxy group to the phenyl ring.

Attachment of the isopropylthio group: This can be done through nucleophilic substitution reactions using isopropylthiol and suitable leaving groups.

Addition of the p-tolyl group: This step may involve cross-coupling reactions, such as Suzuki or Negishi coupling, to introduce the p-tolyl group onto the imidazole ring.

Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially using continuous flow reactors and advanced catalytic systems.

Análisis De Reacciones Químicas

1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups or modify existing ones.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including the compound . A notable study evaluated a series of imidazole derivatives, revealing that compounds structurally similar to 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole exhibited significant antiproliferative activity against various cancer cell lines.

Key Findings:

- Compound Efficacy : In vitro tests demonstrated that certain imidazole derivatives induced apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bax and Bcl-2. The selectivity index indicated that these compounds were significantly more toxic to cancer cells compared to normal cells, suggesting a favorable therapeutic window .

- Mechanism of Action : The mechanism involves the activation of mitochondrial pathways leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors, thereby promoting cell death in malignant cells while sparing normal cells .

Pharmacological Potential

The pharmacological profile of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole suggests its utility in treating various diseases beyond cancer, including inflammatory conditions.

Therapeutic Applications:

- Anti-inflammatory Effects : Compounds with similar structural motifs have been investigated for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in inflammatory responses. This inhibition can lead to reduced inflammation and improved outcomes in diseases such as asthma and other respiratory conditions .

- Cyclic Nucleotide Modulation : By modulating cyclic adenosine monophosphate (cAMP) levels through phosphodiesterase inhibition, these compounds may enhance the therapeutic effects in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazole derivatives.

Data Table: Structure-Activity Relationships

| Compound Structure | IC50 (µM) | Cell Line | Comments |

|---|---|---|---|

| Compound 4f | 4.07 | HeLa | Strongest inhibition potency observed |

| Compound 4m | 2.96 | SGC-7901 | Five-fold stronger than standard control |

| Compound 4l | 18.53 | A549 | Comparable activity to 5-FU |

Case Studies

Several case studies have documented the promising effects of imidazole derivatives on cancer treatment:

- Case Study 1 : A derivative similar to 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole was tested against multiple cancer cell lines, showing significant cytotoxicity and apoptosis induction. The study emphasized the importance of substituent variations on the phenyl rings to enhance biological activity .

- Case Study 2 : In another investigation, researchers explored the anti-inflammatory potential of imidazole derivatives, demonstrating their ability to modulate immune responses effectively, thereby suggesting applications in chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The difluoromethoxy and isopropylthio groups can enhance its binding affinity and specificity for these targets, while the imidazole ring may facilitate interactions with metal ions or other cofactors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Key Structural and Functional Comparisons

Position 1 Modifications: The 4-(difluoromethoxy)phenyl group in the target compound offers superior metabolic stability compared to non-fluorinated analogs like 4-fluorobenzyl () due to fluorine’s resistance to oxidative degradation .

Position 2 Substituents: Isopropylthio (target) vs. Thiol-containing analogs () are more reactive but less stable in vivo .

Position 5 Variations :

- p-Tolyl (target) provides moderate hydrophobicity, balancing solubility and membrane permeability. Trifluoromethylphenyl () increases electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets .

- Formyl () and phenyl () groups at Position 5 alter electronic profiles and reactivity, impacting pharmacological activity .

Actividad Biológica

1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole, with the CAS number 1226455-73-7, is a synthetic compound featuring an imidazole core. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles and summarizes existing research findings regarding its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 360.4 g/mol. The structure includes a difluoromethoxy group and an isopropylthio moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 1226455-73-7 |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various imidazole derivatives, including our compound of interest. In vitro testing on human cancer cell lines has shown promising results:

- Cytotoxic Potency : The compound exhibited significant cytotoxicity against several cancer cell lines. For instance, in a study focusing on imidazole derivatives, compounds similar to 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole displayed IC50 values ranging from 2.38 to 8.13 μM against cervical and bladder cancer cell lines .

- Mechanism of Action : The mechanisms underlying the cytotoxic effects involve the induction of apoptosis in cancer cells. For example, compounds related to this imidazole derivative were shown to trigger early and late apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been well documented:

- Antibacterial Effects : The compound has been assessed for its antibacterial activity against various pathogens. Studies indicate that similar imidazole derivatives demonstrate effective inhibition against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The specific activity of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole remains to be quantified but is expected to follow a similar trend based on structural similarities.

Case Study 1: Antitumor Activity

In a controlled study involving murine tumor models, related compounds showed significant tumor growth inhibition comparable to established chemotherapeutics like doxorubicin. For instance, when administered at a dosage of 80 mg/kg, these compounds achieved around 36% tumor growth inhibition . Such findings suggest that the imidazole scaffold may play a critical role in antitumor efficacy.

Case Study 2: Apoptosis Induction

A notable study demonstrated that treatment with certain imidazole derivatives led to increased apoptotic cell populations in vitro. Specifically, at IC50 concentrations, early apoptotic cells increased significantly compared to controls . This reinforces the potential therapeutic application of such compounds in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.